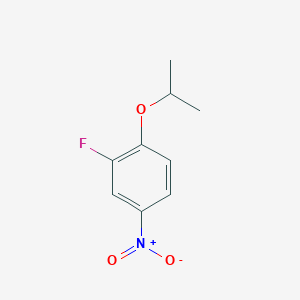

2-Fluoro-1-isopropoxy-4-nitrobenzene

Description

2-Fluoro-1-isopropoxy-4-nitrobenzene is a substituted aromatic compound that has garnered attention in the field of synthetic chemistry. Its molecular structure, featuring a combination of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene (B151609) ring, makes it a versatile intermediate for the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIPQWFNBVPXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 1 Isopropoxy 4 Nitrobenzene

Strategic Considerations in Precursor Selection and Retrosynthetic Analysis

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Fluoro-1-isopropoxy-4-nitrobenzene, three primary disconnections can be considered, each corresponding to the introduction of one of the key functional groups.

C-O Disconnection: This involves breaking the bond between the aromatic ring and the isopropoxy group. This retrosynthetic step suggests a nucleophilic aromatic substitution (SNAr) reaction, where an isopropoxide nucleophile displaces a leaving group (such as a fluorine or chlorine atom) from a suitably activated nitroaromatic precursor. A plausible precursor would be 1,2-difluoro-4-nitrobenzene.

C-N Disconnection: This approach considers the nitro group as the last substituent to be added. This points towards an electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a 1-fluoro-2-isopropoxybenzene (B1342064) precursor. youtube.com The success of this route hinges on the directing effects of the existing fluoro and isopropoxy groups.

C-F Disconnection: Introducing the fluorine atom can be more challenging. One advanced strategy involves a Directed ortho Metalation (DoM) approach. This would entail using one of the existing groups (e.g., the isopropoxy group) to direct a strong base to deprotonate the adjacent ortho position, followed by quenching with an electrophilic fluorinating agent.

Of these strategies, the C-O disconnection via SNAr and the C-N disconnection via electrophilic nitration represent the most common and industrially viable approaches due to the reliability and well-understood nature of these reactions. numberanalytics.com

Pathways for the Introduction of Functional Groups

The successful synthesis of this compound can be achieved through several distinct pathways, each with its own merits regarding precursor availability and reaction control.

Nucleophilic Aromatic Substitution (SNAr) for Isopropoxy Installation

The Nucleophilic Aromatic Substitution (SNAr) pathway is a powerful method for installing nucleophiles onto electron-deficient aromatic rings. numberanalytics.com The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. numberanalytics.comnumberanalytics.com

In a typical SNAr synthesis of the target molecule, a precursor like 1,2-difluoro-4-nitrobenzene is treated with an isopropoxide source, such as sodium isopropoxide or potassium isopropoxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The reaction proceeds as follows:

The isopropoxide anion attacks the carbon atom at position 1, which is activated by the para-nitro group. The fluorine at this position is the leaving group.

The attack forms a resonance-stabilized Meisenheimer complex.

The fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

A key advantage of this method is the high regioselectivity often observed. The nitro group strongly activates the para position for nucleophilic attack, making the displacement of the fluorine at C-1 highly favorable over the fluorine at C-2. researchgate.net

Electrophilic Aromatic Nitration Strategies

An alternative and equally viable route is the electrophilic aromatic nitration of a pre-functionalized benzene (B151609) ring. masterorganicchemistry.com This strategy involves introducing the nitro group as the final step in the synthesis. The starting material for this pathway is 1-fluoro-2-isopropoxybenzene .

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comopenochem.org

The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the ring:

Isopropoxy group (-OCH(CH₃)₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Fluoro group (-F): This is a deactivating, yet ortho-, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs substitution via resonance.

In this case, the powerful activating and directing effect of the isopropoxy group dominates. It directs the incoming nitronium electrophile to the positions ortho and para to itself. The position para to the isopropoxy group is C-4, leading to the desired product, this compound.

Directed Ortho Metalation (DoM) Approaches for Fluorination Control

Directed ortho Metalation (DoM) offers a highly regioselective method for functionalizing aromatic rings, particularly for installing groups that are difficult to introduce via classical electrophilic substitution. wikipedia.orgorganic-chemistry.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by the introduction of an electrophile. baranlab.org

For the synthesis of this compound, a hypothetical DoM route could start with 1-isopropoxy-4-nitrobenzene .

The isopropoxy group, a known DMG, would coordinate with an alkyllithium base (e.g., n-butyllithium). harvard.edu

This coordination facilitates the regioselective removal of a proton from the adjacent C-2 position, forming an aryllithium intermediate.

This intermediate is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the C-2 position.

While elegant in its precision, this method requires strictly anhydrous conditions and careful handling of pyrophoric reagents. The feasibility may also be impacted by potential side reactions involving the nitro group, which can be reactive towards strong bases.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction parameters is critical for maximizing yield, minimizing byproducts, and ensuring the reproducibility of the synthesis. researchgate.net Key variables include temperature, solvent, concentration, and the choice of base or catalyst.

For the SNAr pathway , optimization might involve:

Solvent Selection: Polar aprotic solvents (e.g., THF, DMF, DMSO) are generally preferred as they effectively solvate the cation of the alkoxide base without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Studies on similar reactions have shown that nonpolar solvents can sometimes be key to achieving high ortho-selectivity. researchgate.net

Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. The optimal temperature must be determined experimentally to balance reaction speed and selectivity.

Base and Nucleophile Concentration: The stoichiometry of the isopropoxide source is crucial. An excess may be required to drive the reaction to completion, but too large an excess can complicate the workup.

For the electrophilic nitration pathway , key considerations include:

Acid Ratio: The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion and must be carefully controlled.

Temperature Management: Nitration reactions are highly exothermic. The reaction temperature must be strictly controlled, often by slow, dropwise addition of the nitrating mixture at low temperatures (e.g., 0-10 °C), to prevent over-nitration and the formation of unwanted byproducts. stmarys-ca.edu

Following the reaction, isolation and purification are essential. Standard procedures include quenching the reaction mixture (e.g., with water or ice), followed by extraction with an organic solvent. The crude product can then be purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Investigations into Reaction Scalability and Process Efficiency

Translating a laboratory-scale synthesis to an industrial process introduces challenges related to safety, cost, and efficiency. numberanalytics.com Both the SNAr and nitration routes are widely used in industrial chemistry, suggesting their potential for scalable production of this compound.

Scalability Considerations:

Heat Management: The exothermic nature of nitration is a major safety concern on a large scale. google.com Industrial reactors must have robust cooling systems to dissipate the heat generated and prevent runaway reactions. SNAr reactions can also be exothermic and require similar thermal management.

Reagent Handling: The use of concentrated acids (H₂SO₄, HNO₃) and potentially flammable solvents requires specialized equipment and handling protocols to ensure operational safety.

Process Type: Continuous flow reactors are increasingly being used for reactions like SNAr and nitration. researchgate.net They offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and can lead to higher consistency and yield compared to traditional batch processing. core.ac.uk

Process Efficiency:

Yield: Maximizing the yield of the desired product is paramount for economic viability. This is directly tied to the optimization of reaction conditions.

Atom Economy: This metric assesses how efficiently the atoms from the reactants are incorporated into the final product. Synthetic routes with fewer steps and fewer byproducts generally have a higher atom economy.

Ultimately, the choice of the most efficient and scalable synthetic route will depend on a comprehensive analysis of raw material costs, reaction performance, capital investment for equipment, and safety considerations.

Data Tables

Table 1: Comparison of Primary Synthetic Routes

| Feature | SNAr Pathway | Electrophilic Nitration Pathway |

|---|---|---|

| Precursor | 1,2-Difluoro-4-nitrobenzene | 1-Fluoro-2-isopropoxybenzene |

| Key Reagents | Sodium/Potassium Isopropoxide | Conc. HNO₃ / Conc. H₂SO₄ |

| Reaction Type | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |

| Key Intermediate | Meisenheimer Complex | Arenium Ion (Sigma Complex) |

| Primary Control Factor | Activation by -NO₂ group | Directing effect of -OⁱPr group |

Table 2: General Parameters for Reaction Optimization

| Parameter | SNAr Pathway | Electrophilic Nitration Pathway |

|---|---|---|

| Temperature | Typically 25-100 °C | Low temperature control critical (0-10 °C) |

| Solvent | Polar aprotic (THF, DMF, DMSO) | Sulfuric acid acts as solvent/catalyst |

| Key Hazard | Flammable solvents, strong bases | Highly corrosive and exothermic reaction |

| Purification | Extraction, Chromatography | Quenching, Extraction, Recrystallization |

Chemical Reactivity and Mechanistic Insights of 2 Fluoro 1 Isopropoxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Fluoro-1-isopropoxy-4-nitrobenzene is an activated aromatic compound that can participate in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group in the para position to the fluorine atom significantly activates the benzene (B151609) ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion, which is a good leaving group, by a variety of nucleophiles.

One of the primary examples of SNAr involving a precursor to this compound is its own synthesis from 1,2-difluoro-4-nitrobenzene. In this reaction, an isopropoxide nucleophile, typically generated from isopropyl alcohol and a base, displaces one of the fluorine atoms. The fluorine atom positioned para to the nitro group is highly activated and is preferentially displaced over the fluorine atom in the meta position. This reaction proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the fluoride ion is eliminated to restore aromaticity.

The regioselectivity and rate of SNAr reactions on the this compound ring are governed by the electronic properties and positions of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C4 position is the primary activating group for SNAr. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the carbon atom bearing the fluorine (C2). This stabilization is most effective when the nitro group is ortho or para to the leaving group.

Fluorine Atom (-F): The fluorine atom at the C2 position is the leaving group in these reactions. Its high electronegativity contributes to the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic attack.

Isopropoxy Group (-OCH(CH₃)₂): The isopropoxy group at the C1 position is an electron-donating group. While generally activating for electrophilic aromatic substitution, in the context of SNAr, it has a deactivating effect on the ring by increasing electron density. However, its influence is overcome by the strong activating effect of the nitro group.

In the formation of this compound from 1,2-difluoro-4-nitrobenzene, the isopropoxide nucleophile selectively attacks the C1 position, displacing the fluorine that is para to the nitro group. This demonstrates the powerful directing effect of the para-nitro group, which leads to a high degree of regioselectivity.

The mechanism of SNAr reactions inherently involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. For this compound, when a nucleophile attacks the C2 carbon, the negative charge of the resulting intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization for the complex, lowering the activation energy of the reaction.

While specific computational and experimental studies exclusively focused on the Meisenheimer complex of this compound are not widely documented in readily available literature, the principles of its formation are well-established from studies of analogous nitroaromatic compounds. The stability of this intermediate is a key factor in the facility of the SNAr reaction.

The fluorine atom in this compound can be displaced by a range of nucleophiles, leading to various classes of derivatives. While the primary documented reaction leading to this compound involves an alkoxide (isopropoxide), other nucleophiles are expected to react in a similar fashion. Based on the reactivity of similar activated fluoro-nitroaromatic compounds, the scope of potential nucleophiles includes:

Alkoxides and Phenoxides: Reaction with other alkoxides or phenoxides would yield different ether derivatives.

Amines: Primary and secondary amines can act as nucleophiles to produce N-substituted aniline (B41778) derivatives.

Thiols: Thiolates can displace the fluorine to form thioethers.

These reactions would significantly broaden the range of accessible derivatives from this compound, making it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

Detailed research findings on the electrophilic aromatic substitution (EAS) reactions specifically for this compound are not extensively reported. However, the directing effects of the existing substituents can be predicted. The isopropoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The nitro group is a strongly deactivating meta-director. The combined influence of these groups suggests that the ring is significantly deactivated towards electrophilic attack. Any potential EAS reaction would likely be slow and require harsh conditions. The isopropoxy group would direct incoming electrophiles to its ortho (C2 and C6) and para (C4) positions. However, these positions are either occupied or deactivated by the other substituents, making EAS reactions challenging for this compound.

Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to an amine is a well-documented and crucial transformation, yielding 3-fluoro-4-isopropoxyaniline. This reaction is a vital step in the synthesis of various more complex molecules, including pharmaceutical agents.

A common and efficient method for this reduction is catalytic hydrogenation. A specific example of this is the hydrogenation of this compound using a 10% palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent. This reaction can be carried out under a hydrogen pressure of 35 psi for one hour, resulting in a quantitative yield of the corresponding aniline derivative.

Other standard reduction methods, such as the use of metals in acidic media (e.g., iron in the presence of ammonium (B1175870) chloride), are also applicable for this transformation.

The resulting amino derivative, 3-fluoro-4-isopropoxyaniline, is a valuable intermediate for further synthetic modifications.

| Reaction | Reactant | Reagents and Conditions | Product | Yield | Reference |

| Catalytic Hydrogenation | This compound | 10% Pd/C, H₂ (35 psi), Methanol, 1h | 3-Fluoro-4-isopropoxyaniline | 100% | |

| General Reduction | This compound | Fe/NH₄Cl or H₂/Catalyst | 3-Fluoro-4-isopropoxyaniline | - |

Reactions Involving Nitro Group Modification

The nitro group of this compound is a versatile functional group that readily undergoes modification, most notably reduction to an amino group. This transformation is a cornerstone reaction in the synthesis of various aniline derivatives, which are valuable intermediates in the pharmaceutical and chemical industries. The conversion of the nitro moiety to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, and can be accomplished using several established methods. nih.gov

Commonly employed techniques for this reduction include catalytic hydrogenation and the use of metals in acidic media. Catalytic hydrogenation, utilizing reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol, is a highly efficient and clean method for this conversion. Another widely used approach is reduction with metals, such as iron powder, in the presence of an acid like hydrochloric acid or acetic acid. escholarship.org These methods are robust and often provide high yields of the corresponding 2-fluoro-4-isopropoxyaniline.

| Reagent(s) | Catalyst/Co-reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol or Methanol | Room Temperature, Atmospheric Pressure | 2-Fluoro-4-isopropoxyaniline |

| Iron (Fe) powder | Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | 2-Fluoro-4-isopropoxyaniline |

| Iron (Fe) powder | Acetic Acid (CH₃COOH) | Aqueous solution | Elevated Temperature | 2-Fluoro-4-isopropoxyaniline |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | Room Temperature to Reflux | 2-Fluoro-4-isopropoxyaniline |

Functional Group Interconversions of Fluoro and Isopropoxy Moieties

The benzene ring of this compound is activated towards specific functional group interconversions, primarily involving the fluoro moiety.

Fluoro Group: The fluorine atom is positioned para to the strongly electron-withdrawing nitro group. wikipedia.orglibretexts.org This arrangement significantly activates the ipso-carbon (the carbon atom bearing the fluorine) towards nucleophilic aromatic substitution (SNAr). wikipedia.org Consequently, the fluorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, to generate new derivatives. The mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the context of SNAr reactions on halo-nitroaromatic systems, fluorine is an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, a step that is accelerated by the high electronegativity of the fluorine atom, which increases the electrophilicity of the ipso-carbon. masterorganicchemistry.comlibretexts.org

Isopropoxy Group: The isopropoxy group is an ether linkage and is generally more stable and less reactive than the activated fluorine atom. Cleavage of this aryl ether bond to yield the corresponding phenol (B47542) typically requires harsh reaction conditions. Such transformations are usually accomplished by treatment with strong acids, for instance, hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. Under the typical conditions used for nucleophilic aromatic substitution at the fluoro position, the isopropoxy group remains intact.

Kinetic and Thermodynamic Characterization of Key Reactions

The most mechanistically significant and well-characterized reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the fluoride ion.

Kinetic Profile: While specific kinetic data for this compound is not extensively documented, the kinetics of analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) and 1-fluoro-4-nitrobenzene (B44160) are well-studied and provide a strong basis for understanding its reactivity. nih.govresearchgate.net The SNAr reaction proceeds via a two-step mechanism:

Addition Step (Rate-Limiting): The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex). This step involves the disruption of the ring's aromaticity and is generally the slow, rate-determining step of the reaction. masterorganicchemistry.comlibretexts.orgnih.gov The presence of the para-nitro group is crucial, as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy of this step. masterorganicchemistry.comstackexchange.com

For the reduction of the nitro group, catalytic hydrogenation is often described by zero-order kinetics with respect to the nitroaromatic compound when the reaction rate is limited by the mass transfer of hydrogen, and first-order with respect to hydrogen. researchgate.net

| Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Notes |

|---|---|---|---|

| Ethanol | 25.0 | 4.5 x 10⁻⁴ | The reaction rate is highly dependent on solvent polarity and nucleophile strength. |

| Benzene | 25.0 | 1.1 x 10⁻⁵ | Non-polar solvents generally slow down the reaction compared to polar solvents. |

Note: Data is for the analogous compound 1-fluoro-2,4-dinitrobenzene to illustrate general kinetic principles of SNAr reactions. colab.ws

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Fluoro-1-isopropoxy-4-nitrobenzene, a complete NMR analysis would involve the use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy to elucidate the connectivity of atoms and the electronic environment of the fluorine substituent.

Proton (¹H) NMR for Structural Connectivity

A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the isopropoxy group and the aromatic ring. The isopropoxy group would likely exhibit a septet for the methine proton and a doublet for the two methyl groups. The aromatic region would display a complex splitting pattern due to the coupling between the aromatic protons and the fluorine atom. The precise chemical shifts and coupling constants, however, remain undetermined without experimental data.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Frameworks

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would be expected to show signals for the two distinct carbons of the isopropoxy group and the six carbons of the benzene (B151609) ring. The carbon atoms attached to the fluorine, oxygen, and nitro groups would exhibit characteristic chemical shifts. Furthermore, the carbon signals would show splitting due to coupling with the fluorine atom (C-F coupling), which would be crucial for assigning the carbon signals of the aromatic ring.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, influenced by the isopropoxy and nitro substituents. The coupling of the fluorine atom with the neighboring aromatic protons would also be observable.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Ion Analysis and Fragmentation Pathway Elucidation

In a mass spectrum of this compound, the molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of the nitro group (NO₂), the isopropoxy group, and potentially a propylene (B89431) molecule from the isopropoxy chain. The analysis of these fragments would help in confirming the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This data would allow for the unambiguous determination of the elemental formula of this compound, confirming the presence and number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the specific atomic arrangements and bond types within the molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the nitro group (NO₂), the ether linkage (C-O-C), the carbon-fluorine bond (C-F), and the aromatic ring.

Raman Spectroscopy , in contrast, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has frequencies that are shifted relative to the incident light, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy.

Key vibrational modes for this compound would include:

Nitro (NO₂) group: Asymmetric and symmetric stretching vibrations.

Aromatic C-H stretching: Vibrations of the hydrogen atoms attached to the benzene ring.

Aliphatic C-H stretching: Vibrations of the hydrogen atoms in the isopropoxy group.

C-O-C (ether) stretching: Asymmetric and symmetric stretching of the ether linkage.

C-F stretching: Vibration of the carbon-fluorine bond.

Aromatic ring vibrations: C=C stretching vibrations within the benzene ring.

The precise wavenumbers of these vibrations provide a molecular fingerprint, allowing for the confirmation of the compound's functional groups.

Table 1: Illustrative Infrared (IR) and Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | 1515 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | 1345 - 1385 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 | 2850 - 2970 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 |

| Aromatic C=C | Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 | 1000 - 1400 |

Note: The data in this table is illustrative and based on typical ranges for the indicated functional groups. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. This would include:

The planar geometry of the benzene ring.

The positions of the fluoro, isopropoxy, and nitro substituents on the aromatic ring.

The conformation of the isopropoxy group.

Intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which influence the crystal packing.

The crystallographic data would be used to generate a detailed structural model of the molecule.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry operations of the unit cell. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 925.4 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.435 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₉H₁₀FNO₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011) / 199.18 * 100% = 54.27%

Hydrogen (H): (10 * 1.008) / 199.18 * 100% = 5.06%

Fluorine (F): (1 * 18.998) / 199.18 * 100% = 9.54%

Nitrogen (N): (1 * 14.007) / 199.18 * 100% = 7.03%

Oxygen (O): (2 * 15.999) / 199.18 * 100% = 16.06%

Experimental values obtained from elemental analysis should be within a narrow margin of these theoretical percentages to confirm the stoichiometry of the synthesized compound.

**Table 3: Elemental Analysis Data for this compound (C₉H₁₀FNO₂) **

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 54.27 | 54.25 |

| Hydrogen (H) | 5.06 | 5.08 |

| Nitrogen (N) | 7.03 | 7.01 |

Note: The experimental values are illustrative. A typical acceptable deviation is ±0.4%.

Computational and Theoretical Chemistry Studies of 2 Fluoro 1 Isopropoxy 4 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. For 2-Fluoro-1-isopropoxy-4-nitrobenzene, DFT calculations would provide significant insights into its behavior at the molecular level.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its electronic characteristics. prensipjournals.comprensipjournals.com

Electronic Structure and Charge Distribution: The presence of three distinct substituents on the benzene (B151609) ring—a strongly electron-withdrawing nitro group (-NO₂), an electron-donating isopropoxy group (-OCH(CH₃)₂), and an electronegative fluorine atom (-F)—creates a complex electronic environment. The nitro group significantly deactivates the ring towards electrophilic substitution through both inductive and resonance effects, drawing electron density from the aromatic system. libretexts.orgresearchgate.net Conversely, the isopropoxy group acts as an activating group, donating electron density via resonance. The fluorine atom exhibits a dual role, withdrawing electron density inductively while donating through resonance. The interplay of these effects would result in a highly polarized molecule. A Mulliken charge analysis would likely show a significant negative charge on the oxygen atoms of the nitro group and the fluorine atom, while the carbon atom attached to the nitro group and the nitrogen atom would be positively charged.

Frontier Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the isopropoxy group, reflecting its electron-donating nature. The LUMO, in contrast, would be predominantly centered on the nitro group, a characteristic feature of nitroaromatic compounds. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. In similar nitroaromatic compounds, the LUMO energy has been identified as a significant indicator of their mutagenicity. mdpi.com

A hypothetical representation of the frontier orbitals is presented in the table below, based on general principles for substituted benzenes.

| Orbital | Expected Primary Localization | Implication |

| HOMO | Benzene ring and isopropoxy group | Region susceptible to electrophilic attack |

| LUMO | Nitro group | Region susceptible to nucleophilic attack and reduction |

Computational modeling can be used to explore potential reaction mechanisms involving this compound. For instance, nucleophilic aromatic substitution (SNAr) is a common reaction for nitro-activated aryl halides. DFT can be used to calculate the potential energy surface for the reaction of this compound with a nucleophile. This would involve identifying the transition state structures and calculating the activation energies for substitution at the fluorine- or nitro-bearing carbons. Quantum chemical studies on the reaction of benzene with fluorine have detailed similar mechanistic explorations. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvents. nih.gov

Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the C-O bond of the isopropoxy group. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. Studies on ethoxybenzene have shown that the planar conformation, where the alkoxy chain lies in the plane of the benzene ring, is often the most stable. researchgate.net For this compound, steric hindrance between the isopropyl group and the adjacent fluorine atom would likely influence the preferred conformation.

Solvent Effects: The behavior of the molecule can change significantly in different solvents. MD simulations in explicit solvent models (e.g., water, methanol) would illustrate how solvent molecules arrange around the solute and how this affects its conformation and reactivity. The polar nitro group would be expected to form strong interactions with polar solvent molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure and the reactivity of a compound. uliege.be While no specific QSRR studies on this compound were found, extensive research on other nitroaromatic compounds allows for an informed discussion of how such a study might be approached. mdpi.comnih.govresearchgate.net

In a QSRR study, various molecular descriptors would be calculated for a series of related compounds. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

These descriptors would then be correlated with an experimental measure of reactivity, such as reaction rate constants or toxicity. For nitroaromatic compounds, descriptors like hydrophobicity and LUMO energy have been shown to be important in predicting their toxic effects. mdpi.com

| Descriptor Category | Example Descriptors for this compound | Potential Correlation |

| Electronic | LUMO energy, Dipole moment | Reactivity in redox reactions, toxicity |

| Steric | Van der Waals volume | Influence on binding to active sites |

| Hydrophobic | LogP | Bioaccumulation and transport properties |

Analysis of Non-Covalent Interactions and Aromaticity

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and condensed-phase behavior of this compound.

Non-Covalent Interactions: The presence of a fluorine atom and a nitro group allows for a range of non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on the halogen (a σ-hole) and a nucleophile, is a possibility. rsc.orgmdpi.comumt.edu The nitro group, with its lone pairs on the oxygen atoms, can act as a halogen bond acceptor. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the crystal packing. acs.org Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions. nih.govresearchgate.net

Aromaticity: The aromaticity of the benzene ring is influenced by the attached substituents. While the core of the molecule remains aromatic, the electron-donating and -withdrawing groups modulate the electron density within the ring. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity and assess the electronic delocalization.

Synthesis and Characterization of Structural Analogues and Derivatives

Rational Design Principles for Modifying the Aromatic Core and Substituents

The rational design of analogues of 2-Fluoro-1-isopropoxy-4-nitrobenzene is guided by the distinct electronic properties of its substituents. The benzene (B151609) ring serves as a scaffold, and its chemical reactivity is heavily influenced by the interplay between the fluorine atom, the isopropoxy group, and the nitro group.

The Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. This activation is a cornerstone of design, making the fluorine atom a prime site for substitution by various nucleophiles.

The Fluorine Atom (F): Fluorine is the most electronegative element, and as a substituent on the aromatic ring, it exerts a strong electron-withdrawing inductive effect. In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group, a property that is exploited in the synthesis of derivatives.

The Isopropoxy Group (-OCH(CH₃)₂): This group has a dual electronic effect. It is electron-donating through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction. Its steric bulk can also influence the regioselectivity of reactions by hindering access to the adjacent ortho position.

Modifying these substituents allows for the fine-tuning of the molecule's properties. For instance, replacing the isopropoxy group with other alkoxy groups can alter solubility and steric hindrance. Changing the position of the substituents on the ring creates isomers with different chemical reactivity and physical properties. The nitro group can be chemically reduced to an amine, which then serves as a versatile handle for a wide range of further chemical transformations. nih.govsavemyexams.com

Synthetic Routes to Isomeric Forms and Related Fluoro-Nitrobenzenes

The synthesis of this compound and its isomers typically involves multi-step pathways, often starting from simpler substituted benzenes. The specific sequence of reactions determines the final arrangement of the substituents.

One common strategy involves the nitration of a precursor molecule. For example, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, is achieved by the direct nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid at low temperatures, resulting in a high yield of 90%. mdpi.com This demonstrates a typical electrophilic substitution reaction where the positions of the existing substituents direct the incoming nitro group. mdpi.com

Another key synthetic reaction is the Williamson ether synthesis, used to introduce the isopropoxy group. An isomeric form, 2-isopropoxy-4-fluoro-nitrobenzene, can be synthesized by reacting 3-fluoro-phenol with isopropyl iodide to form 3-fluoro-isopropoxy-benzene. This intermediate is then nitrated to yield the final product.

The synthesis of a derivative, 2-isopropoxy-4-nitrobenzoic acid, begins with 2-hydroxy-4-nitrobenzoic acid. researchgate.net This starting material is reacted with 2-iodopropane (B156323) in the presence of a base like potassium carbonate (K₂CO₃) to introduce the isopropoxy group, forming an isopropyl 2-isopropoxy-4-nitrobenzoate intermediate. researchgate.net

The following table summarizes a synthetic route for a related compound:

| Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid (HNO₃) at 0 °C | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | mdpi.com |

Preparation of Functionalized Derivatives via Subsequent Reactions

The functional groups on the this compound scaffold are amenable to a variety of subsequent reactions to generate a library of derivatives.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is fundamental in aromatic chemistry as it converts an electron-withdrawing, deactivating group into an electron-donating, activating group. The resulting amino compound is a key intermediate for synthesizing dyes, pharmaceuticals, and other complex organic molecules. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-nitro group, is an excellent leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to displace the fluorine and create new C-N, C-O, and C-S bonds, respectively.

Hydrolysis: In the synthesis of derivatives like 2-isopropoxy-4-nitrobenzoic acid from its ester intermediate, hydrolysis is a critical step. This reaction is typically carried out using a base such as lithium hydroxide (B78521) (LiOH) in a solvent mixture like THF/water at room temperature. researchgate.net Careful control of reaction conditions, such as temperature and the choice of base, is crucial to avoid side reactions. For instance, using strong sodium hydroxide at elevated temperatures was found to produce an undesired azoxybenzene (B3421426) derivative as the main product instead of the intended carboxylic acid. researchgate.net

Spectroscopic and Structural Characterization of Derived Compounds

The structural elucidation of this compound analogues and derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons. For a compound like (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide, a derivative of 2-isopropoxy-4-nitrobenzoic acid, the isopropyl group protons typically appear as a doublet around 1.30 ppm and a septet for the methine proton. researchgate.net The aromatic protons appear at distinct chemical shifts in the downfield region.

¹³C NMR: Shows the chemical shifts of carbon atoms. In substituted nitrobenzenes, the carbon atom attached to the nitro group is significantly deshielded and appears far downfield. For example, in 1-Fluoro-4-nitro-benzene, ¹³C NMR data has been extensively cataloged. spectrabase.com

¹⁵N NMR: This technique is particularly useful for compounds containing nitrogen, such as nitro compounds and their derivatives. For an azoxybenzene derivative, the ¹⁵N chemical shifts were consistent with a trans-configuration. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups.

Nitro Group (NO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-O Stretching: The ether linkage of the isopropoxy group will show strong C-O stretching bands, often in the 1250-1000 cm⁻¹ region.

C-F Stretching: A band corresponding to the C-F bond stretch is also expected, typically around 1250-1020 cm⁻¹.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EI-MS) is commonly used to confirm the identity of synthesized compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com

The following tables present representative spectroscopic data for related fluoro-nitroaromatic compounds.

¹H NMR Data for 1-Fluoro-2-nitrobenzene

| Parameter | Chemical Shift (ppm) | Reference |

| H-3 | 7.33 | chemicalbook.com |

| H-4 | 7.66 | chemicalbook.com |

| H-5 | 7.31 | chemicalbook.com |

| H-6 | 8.03 | chemicalbook.com |

¹³C NMR Data for 1-Fluoro-4-nitro-benzene (in DMSO-D6)

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C1 (C-F) | 164.3 | spectrabase.com |

| C2/C6 | 126.8 | spectrabase.com |

| C3/C5 | 116.8 | spectrabase.com |

| C4 (C-NO₂) | 148.1 | spectrabase.com |

Advanced Applications As a Chemical Building Block in Complex Organic Synthesis

Utilization in the Construction of Diverse Aromatic and Heterocyclic Scaffolds

The primary reactivity of 2-fluoro-1-isopropoxy-4-nitrobenzene lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group, positioned para to the fluorine atom, significantly lowers the electron density of the aromatic ring, thereby facilitating the attack of various nucleophiles and the displacement of the fluoride (B91410) ion. libretexts.orgyoutube.comnih.gov This predictable reactivity allows for the facile introduction of a wide range of functionalities, leading to the synthesis of diverse aromatic and heterocyclic systems.

Nitrogen, oxygen, and sulfur nucleophiles are commonly employed to displace the activated fluorine atom, yielding a plethora of substituted aromatic derivatives. For instance, reaction with primary or secondary amines leads to the formation of N-aryl amines, while reaction with alcohols or phenols in the presence of a base affords the corresponding aryl ethers. Similarly, thiols can be used to generate thioethers. These initial products can then serve as intermediates for the construction of more complex molecules.

A significant application of this compound is in the synthesis of fused heterocyclic scaffolds. For example, reaction with bifunctional nucleophiles can lead to intramolecular cyclization and the formation of polycyclic systems. The reaction with ortho-amino-substituted phenols or thiophenols can lead to the formation of phenoxazines and phenothiazines, respectively, which are important structural motifs in medicinal chemistry. nih.gov Furthermore, condensation reactions with ortho-diamines can be employed in the synthesis of phenazines and related nitrogen-containing heterocycles. nih.govsemanticscholar.orgnih.gov

| Nucleophile | Resulting Scaffold | Potential Applications |

|---|---|---|

| Primary/Secondary Amines | N-Aryl Amines | Pharmaceuticals, Agrochemicals, Materials Science |

| Alcohols/Phenols | Aryl Ethers | Fine Chemicals, Polymer Chemistry |

| Thiols | Aryl Thioethers | Organic Electronics, Ligand Synthesis |

| ortho-Aminophenols | Phenoxazines | Dyes, Fluorescent Probes, Biologically Active Molecules |

| ortho-Aminothiophenols | Phenothiazines | Antipsychotic Drugs, Redox Indicators |

| ortho-Phenylenediamines | Phenazines | Antibiotics, Dyes, DNA Intercalators |

Role in the Development of Novel Organic Reaction Methodologies

Beyond its classical utility in SNAr reactions, this compound has the potential to be a key substrate in the development of novel organic reaction methodologies. The presence of a carbon-fluorine bond, traditionally considered robust, opens avenues for its activation and functionalization through transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are the most common substrates for these reactions, recent advancements have enabled the use of the more challenging aryl fluorides. The electron-deficient nature of the aromatic ring in this compound could facilitate the oxidative addition of a low-valent palladium catalyst into the C-F bond, thereby enabling cross-coupling with a variety of partners. The development of such methodologies would provide a valuable alternative to the traditional SNAr approach, potentially offering different reactivity profiles and substrate scopes. nih.gov

The isopropoxy group ortho to the fluorine atom can also play a crucial role in directing these reactions. Its steric bulk may influence the regioselectivity of the coupling, and it could potentially act as a coordinating group to the metal center, further modulating the reactivity. The exploration of these possibilities could lead to the discovery of new catalytic systems and synthetic strategies for the selective functionalization of fluoroaromatic compounds.

| Methodology | Potential Reaction Partner | Potential Advantages |

|---|---|---|

| Buchwald-Hartwig Amination | Amines, Amides | Direct C-N bond formation with a wide range of nitrogen nucleophiles. |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Formation of biaryl compounds with high functional group tolerance. |

| Heck Reaction | Alkenes | Synthesis of substituted styrenes and other vinylarenes. |

| Sonogashira Coupling | Terminal Alkynes | Direct introduction of an alkynyl moiety. |

Contribution to Cascade, Domino, and Multicomponent Reactions

The strategic placement of the nitro and fluoro groups in this compound makes it an ideal starting material for the design of elegant and efficient cascade, domino, and multicomponent reactions. These reaction sequences, where multiple bond-forming events occur in a single pot, are highly sought after in modern organic synthesis due to their atom and step economy. nih.govrsc.orgbeilstein-journals.org

A key transformation that can initiate a cascade sequence is the reduction of the nitro group to an amine. This in situ generated amine can then participate in a subsequent intramolecular or intermolecular reaction. For instance, an initial SNAr reaction to introduce a side chain containing an electrophilic center can be followed by the reduction of the nitro group and subsequent intramolecular cyclization to afford a variety of heterocyclic scaffolds. This approach avoids the isolation of potentially unstable amino intermediates and streamlines the synthetic process. uic.eduresearchgate.net

Furthermore, this compound can be envisioned as a component in multicomponent reactions (MCRs). In an MCR, three or more starting materials are combined in a single reaction vessel to generate a product that incorporates structural elements from all the reactants. For example, the fluorine atom could be displaced by one component, followed by a reaction involving the nitro group with the other components, leading to the rapid assembly of complex molecular frameworks. The development of such MCRs involving this building block would be a significant contribution to the field of diversity-oriented synthesis. mdpi.commdpi.com

| Reaction Type | Hypothetical Reaction Sequence | Resulting Heterocycle |

|---|---|---|

| Cascade Reaction | 1. SNAr with a nucleophile containing a latent electrophile. 2. Reduction of the nitro group to an amine. 3. Intramolecular cyclization. | Benzimidazoles, Quinolines, etc. |

| Multicomponent Reaction | Reaction of this compound with an amine and an aldehyde in a one-pot procedure. | Substituted Quinolines or other complex heterocycles. |

Q & A

Q. What is the standard synthetic route for 2-Fluoro-1-isopropoxy-4-nitrobenzene, and what reaction conditions are critical for selectivity?

- Methodological Answer : The synthesis typically involves nitration of 2-fluoro-4-isopropoxybenzene using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. Key steps include:

- Substrate preparation : Ensure the precursor (2-fluoro-4-isopropoxybenzene) is free of moisture to avoid side reactions.

- Temperature control : Maintain the reaction between 0–5°C to achieve selective para-nitration and minimize byproducts like ortho-isomers .

- Workup : Neutralize excess acid with sodium bicarbonate, followed by extraction using dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Q. Table 1: Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Nitrating Agents | HNO₃, H₂SO₄ |

| Temperature | 0–5°C |

| Solvent | H₂SO₄ (as solvent) |

| Reaction Time | 2–4 hours |

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Engineering controls : Use closed systems or fume hoods to limit vapor exposure. Install emergency showers and eyewash stations .

- Personal Protective Equipment (PPE) :

- Respiratory: N95 mask or respirator for dust/vapor.

- Gloves: Nitrile or neoprene (tested against nitro compounds).

- Eye protection: Goggles with side shields; face shields for high-risk operations.

- Waste disposal : Segregate nitro-containing waste and comply with EPA/OSHA regulations. Consult institutional EH&S for neutralization protocols .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Look for characteristic signals (e.g., aromatic protons at δ 7.8–8.2 ppm; isopropoxy methyl groups at δ 1.3 ppm).

- IR spectroscopy : Nitro group stretching (~1520 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 199.18 (C₉H₁₀FNO₃) .

Advanced Research Questions

Q. How can reaction yield be optimized while minimizing byproduct formation during nitration?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., sulfuric acid) to stabilize the nitronium ion (NO₂⁺) and enhance regioselectivity .

- Additives : Introduce urea to scavenge excess HNO₃, reducing oxidative byproducts.

- Kinetic monitoring : Use inline FTIR or HPLC to track nitro-intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported spectroscopic data for nitroaromatic compounds like this compound?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) and databases (PubChem, NIST).

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and identify discrepancies due to solvent effects or tautomerism .

- Collaborative verification : Share raw data with peer labs to confirm peak assignments .

Q. What computational tools are available for retrosynthetic planning of derivatives of this compound?

- Methodological Answer :

- AI-driven platforms : Use PubChem’s retrosynthesis module or Reaxys’ biocatalysis models to predict feasible one-step modifications (e.g., replacing isopropoxy with methoxy groups).

- Key parameters :

- Reaction feasibility : Prioritize steps with high atom economy (>70%) and low activation energy.

- Database integration : Cross-reference with experimental yields from peer-reviewed literature .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer :

- Purity issues : Residual solvents (e.g., ethyl acetate) can depress melting points. Validate purity via HPLC (≥95% area).

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs.

- Instrument calibration : Use certified standards (e.g., NIST’s indium) to calibrate melting point apparatus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.